molecular formula C11H17N5S B5412220 5-ethyl-4-[3-(isopropylthio)-1H-diaziren-1-yl]-6-methyl-2-pyrimidinamine

5-ethyl-4-[3-(isopropylthio)-1H-diaziren-1-yl]-6-methyl-2-pyrimidinamine

Cat. No. B5412220
M. Wt: 251.35 g/mol
InChI Key: WIXQTFRFAWPROS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-4-[3-(isopropylthio)-1H-diaziren-1-yl]-6-methyl-2-pyrimidinamine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-ethyl-4-[3-(isopropylthio)-1H-diaziren-1-yl]-6-methyl-2-pyrimidinamine involves the formation of a covalent bond between the compound and its target molecule upon exposure to UV light. This covalent bond is irreversible and can be used to study the binding site of the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target molecule it binds to. It can inhibit the activity of enzymes, modulate the function of ion channels, and affect the conformation of proteins. Its effects on physiological systems are yet to be fully understood.

Advantages and Limitations for Lab Experiments

The advantages of using 5-ethyl-4-[3-(isopropylthio)-1H-diaziren-1-yl]-6-methyl-2-pyrimidinamine in lab experiments include its specificity, irreversibility, and versatility. It can be used to study a wide range of target molecules and can provide valuable insights into their function. However, its limitations include its moderate yield, the requirement for UV light exposure, and the potential for non-specific binding.

Future Directions

There are several future directions for the research on 5-ethyl-4-[3-(isopropylthio)-1H-diaziren-1-yl]-6-methyl-2-pyrimidinamine. These include:
1. Development of new synthesis methods to improve yield and purity.
2. Exploration of its potential applications in drug discovery and development.
3. Investigation of its effects on different physiological systems.
4. Optimization of its use as a photoaffinity label for studying protein-ligand interactions.
5. Development of new derivatives with improved properties.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a valuable tool for studying the function of target molecules and developing new drugs. While there are limitations to its use, its versatility and specificity make it a valuable addition to the scientific community.

Synthesis Methods

The synthesis of 5-ethyl-4-[3-(isopropylthio)-1H-diaziren-1-yl]-6-methyl-2-pyrimidinamine involves the reaction of 5-ethyl-6-methyl-2-pyrimidinamine with 3-(isopropylthio)-1H-diazirine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of the reaction is moderate, and purification is required to obtain a pure product.

Scientific Research Applications

5-ethyl-4-[3-(isopropylthio)-1H-diaziren-1-yl]-6-methyl-2-pyrimidinamine has potential applications in various fields of scientific research. In medicinal chemistry, it can be used as a pharmacophore for the design of new drugs targeting specific receptors. In biochemistry, it can be used as a photoaffinity label to study protein-ligand interactions. In pharmacology, it can be used as a tool to investigate the mechanism of action of drugs.

properties

IUPAC Name

5-ethyl-4-methyl-6-(3-propan-2-ylsulfanyldiazirin-1-yl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5S/c1-5-8-7(4)13-10(12)14-9(8)16-11(15-16)17-6(2)3/h6H,5H2,1-4H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXQTFRFAWPROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1N2C(=N2)SC(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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